(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one
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Overview
Description
BAY-593 is a synthetic organic compound known for its potent inhibitory activity against the YAP1/TAZ signaling pathway. This pathway is crucial in regulating cell proliferation, apoptosis, and stem cell renewal. BAY-593 has demonstrated significant anti-tumor activity in various solid tumor models by blocking the YAP1/TAZ signaling in vivo .
Preparation Methods
BAY-593 is synthesized through a multi-step chemical process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the core spirocyclic structure, which involves the reaction of a diazaspiro compound with a phenylpropanone derivative.
Introduction of functional groups: The core structure is then functionalized with various groups, including a trifluoromethyl group and a methoxy group, to enhance its biological activity.
Final purification: The final compound is purified using chromatographic techniques to obtain BAY-593 in its pure form.
Industrial production methods for BAY-593 are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity.
Chemical Reactions Analysis
BAY-593 undergoes several types of chemical reactions, including:
Oxidation: BAY-593 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced analogs.
Substitution: BAY-593 can participate in substitution reactions where functional groups on the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BAY-593 has a wide range of scientific research applications, including:
Cancer Research: BAY-593 is primarily used in cancer research due to its ability to inhibit the YAP1/TAZ signaling pathway, which is often aberrantly activated in various cancers. .
Cell Biology: Researchers use BAY-593 to study the role of the YAP1/TAZ pathway in cell proliferation, apoptosis, and stem cell renewal.
Drug Discovery: BAY-593 serves as a tool compound in drug discovery efforts aimed at developing new cancer therapies targeting the YAP1/TAZ pathway.
Mechanism of Action
BAY-593 exerts its effects by directly inhibiting the geranylgeranyltransferase-I (GGTase-I) complex, which is a key component of the YAP1/TAZ signaling pathway. By blocking the activation of Rho-GTPases, BAY-593 leads to the inactivation of YAP1/TAZ, resulting in the inhibition of cancer cell proliferation . The molecular targets and pathways involved include the GGTase-I complex and downstream Rho-GTPase signaling .
Comparison with Similar Compounds
BAY-593 is unique among YAP1/TAZ pathway inhibitors due to its potent and selective inhibition of the GGTase-I complex. Similar compounds include:
BAY-593 stands out due to its specific targeting of the GGTase-I complex, making it a valuable tool for studying the YAP1/TAZ pathway and its role in cancer biology .
Properties
Molecular Formula |
C26H31F3N2O3 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one |
InChI |
InChI=1S/C26H31F3N2O3/c1-33-22-11-7-6-10-20(22)21-18-30-15-12-24(21)13-16-31(17-14-24)23(32)25(34-2,26(27,28)29)19-8-4-3-5-9-19/h3-11,21,30H,12-18H2,1-2H3/t21-,25+/m0/s1 |
InChI Key |
CUNCJCWHVHIRLT-SQJMNOBHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CNCCC23CCN(CC3)C(=O)[C@](C4=CC=CC=C4)(C(F)(F)F)OC |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCC23CCN(CC3)C(=O)C(C4=CC=CC=C4)(C(F)(F)F)OC |
Origin of Product |
United States |
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